(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 173383-29-4
VCID: VC20915436
InChI: InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1
SMILES: COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N
Molecular Formula: C10H11Br2NO3
Molecular Weight: 353.01 g/mol

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate

CAS No.: 173383-29-4

Cat. No.: VC20915436

Molecular Formula: C10H11Br2NO3

Molecular Weight: 353.01 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate - 173383-29-4

Specification

CAS No. 173383-29-4
Molecular Formula C10H11Br2NO3
Molecular Weight 353.01 g/mol
IUPAC Name methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1
Standard InChI Key XIWWDKTXRPGESF-MRVPVSSYSA-N
Isomeric SMILES COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N
SMILES COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N
Canonical SMILES COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N

Introduction

Chemical Identity and Structure

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is a brominated derivative of tyrosine methyl ester with the R-configuration at the alpha carbon. The compound features a phenol ring with bromine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and an amino acid methyl ester side chain.

Chemical Identifiers

The following table presents the key chemical identifiers for (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate:

IdentifierValue
CAS Number173383-29-4
Molecular FormulaC₁₀H₁₁Br₂NO₃
Molecular Weight353.01 g/mol
IUPAC NameMethyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Standard InChIInChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1
Standard InChIKeyXIWWDKTXRPGESF-MRVPVSSYSA-N

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 3,5-DIBROMO-D-TYROSINE METHYL ESTER

  • H-3,5-DIBROMO-D-TYR-OME

  • METHYL (2R)-2-AMINO-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOATE

  • D-Tyrosine, 3,5-dibromo-, methyl ester

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is essential for its proper handling, storage, and application in research settings. These properties also inform potential biological activities and synthesis strategies.

Physical Properties

The following table summarizes the key physical properties of the compound:

PropertyValueNote
Physical StateSolidAt room temperature
Density1.823 g/cm³Predicted value
Boiling Point372.8°C at 760 mmHgPredicted value
Flash Point179.3°CPredicted value
Vapor Pressure4.35×10⁻⁶ mmHg at 25°CPredicted value
Index of Refraction1.615Predicted value

Chemical Properties

The compound exhibits several important chemical properties that influence its reactivity and applications:

PropertyValueNote
pKa6.57±0.25Predicted value
LogP2.66030Indicates moderate lipophilicity
Polar Surface Area (PSA)72.55000Influences membrane permeability
Exact Mass350.91100For analytical identification

Biological Activities and Research Applications

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate and related dibrominated tyrosine derivatives have been investigated for various biological activities and research applications.

Research Applications

The compound has several applications in research contexts:

  • As a building block in the synthesis of peptides and other complex molecules

  • As a chemical probe for studying specific biological processes

  • In structure-activity relationship studies of dibrominated amino acid derivatives

Laboratory Usage

In laboratory settings, (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is primarily used for research purposes. For experimental applications, stock solutions can be prepared at various concentrations:

ConcentrationAmount of Compound
1 mM2.3046 mL per 1 mg
5 mM0.4609 mL per 1 mg
10 mM0.2305 mL per 1 mg
These concentrations are based on the molecular weight of the hydrobromide salt (433.92 g/mol) .

Analytical Characterization

Analytical techniques are essential for confirming the identity, purity, and structural characteristics of (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for exact mass determination (expected exact mass: 350.91100)

  • Infrared Spectroscopy for functional group identification

Chromatographic Analysis

Chromatographic methods are valuable for assessing the purity of the compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS)

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